molecular formula C15H17F2NO2S B2974627 4-Cyclobutylidene-1-(3,4-difluorobenzenesulfonyl)piperidine CAS No. 2319638-98-5

4-Cyclobutylidene-1-(3,4-difluorobenzenesulfonyl)piperidine

Cat. No.: B2974627
CAS No.: 2319638-98-5
M. Wt: 313.36
InChI Key: OMQBKHVNGNYHED-UHFFFAOYSA-N
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Description

4-Cyclobutylidene-1-(3,4-difluorobenzenesulfonyl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyclobutylidene group attached to a piperidine ring, which is further substituted with a 3,4-difluorobenzenesulfonyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutylidene-1-(3,4-difluorobenzenesulfonyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclobutylidene Group: This step involves the formation of the cyclobutylidene moiety through a series of cyclization reactions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine precursor reacts with the cyclobutylidene intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutylidene-1-(3,4-difluorobenzenesulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclobutylidene-1-(3,4-difluorobenzenesulfonyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclobutylidene-1-(3,4-difluorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • **1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • **1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

Uniqueness

4-Cyclobutylidene-1-(3,4-difluorobenzenesulfonyl)piperidine is unique due to its specific structural features, including the cyclobutylidene group and the 3,4-difluorobenzenesulfonyl substitution. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO2S/c16-14-5-4-13(10-15(14)17)21(19,20)18-8-6-12(7-9-18)11-2-1-3-11/h4-5,10H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQBKHVNGNYHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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